molecular formula C15H12N4O B10969334 2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone

2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B10969334
M. Wt: 264.28 g/mol
InChI Key: FKKGENNUCZBPAC-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone is a complex organic compound that features both indole and pyrazolo[1,5-a]pyrimidine moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of indole derivatives and pyrazolo[1,5-a]pyrimidine intermediates, followed by a condensation reaction to form the final product .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, utilizing automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone apart is its unique combination of both indole and pyrazolo[1,5-a]pyrimidine moieties. This dual structure allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and therapeutic potential .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

2,3-dihydroindol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C15H12N4O/c20-15(12-10-14-16-7-3-8-19(14)17-12)18-9-6-11-4-1-2-5-13(11)18/h1-5,7-8,10H,6,9H2

InChI Key

FKKGENNUCZBPAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN4C=CC=NC4=C3

Origin of Product

United States

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